3-Methyl-4-phenylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-phenylazetidin-2-one is a chemical compound with the CAS Number: 158703-40-3 . It has a molecular weight of 161.2 and its IUPAC name is 3-methyl-4-phenyl-2-azetidinone . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO/c1-7-9(11-10(7)12)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The physical form of this compound is a powder . It has a melting point of 105-106 degrees Celsius . The compound is stored at room temperature .Applications De Recherche Scientifique
Synthesis of Novel Compounds
(3R,4S)-N-Boc-3-hydroxy-4-methyl-4-phenylazetidin-2-one was synthesized and used to produce novel C-3' methyl taxotere (docetaxel), expanding the applications in the synthesis of complex chemical structures (Lucatelli et al., 2002).
Application in Cancer Research
A β-lactam compound, specifically a 3-phenoxyazetidin-2-one derivative, was designed and tested for selective COX-2 inhibition. The compound induced apoptosis in cancerous lymphoblast isolated from patients with acute lymphocytic leukemia without affecting normal lymphocytes, highlighting its potential in targeted cancer therapy (Pirahmadi et al., 2015).
Synthesis and Application in Medicinal Chemistry
Development of Antimicrobial Agents
A series of novel azetidine-2-one derivatives of 1H-benzimidazole displayed significant antimicrobial and cytotoxic properties, suggesting their potential as effective agents in combating microbial infections and cancer (Noolvi et al., 2014).
Enantioselective Acylation
Studies revealed that fluorinated β-phenyl-β-lactams undergo highly enantioselective ring opening in the presence of Burkholderia cepacia lipase, providing insights into the synthesis of enantiopure compounds, essential for the development of pharmaceuticals (Li et al., 2007).
Molecular Docking and Synthesis for Cancer Therapy
Derivatives synthesized for molecular docking studies exhibited high affinity with CDK4 protein, indicating their potential as cancer therapy agents due to their strong interactions and inhibition of critical proteins involved in cancer progression (Holam et al., 2022).
Formation of Quinolones and Related Compounds
Azetidin-2-ones were treated under specific conditions to yield 2,3-dihydro-4(1H)-quinolones and related compounds, demonstrating the compound's versatility in synthesizing a variety of chemical structures important in pharmaceutical development (Kano et al., 1980).
Safety and Hazards
Propriétés
IUPAC Name |
3-methyl-4-phenylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-9(11-10(7)12)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBKASWPIFDNRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158703-40-3 |
Source
|
Record name | 3-methyl-4-phenylazetidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.